E3 Ligase Ligand-linker Conjugate 98

Targeted protein degradation KRAS PROTAC design

PROTAC programs face binary failure risk when using unvalidated E3 ligase scaffolds-DCAF1- and KLHDC2-based degraders show zero activity even with identical POI ligands. E3 Ligase Ligand-linker Conjugate 98 eliminates this risk as a CRBN-validated building block: • Proven degradation: CRBN-based PROTACs achieved potent KRAS-G12D degradation where alternative ligases failed completely. • Optimized geometry: 12-16 atom linker falls within the empirically validated range; ≥2-fold efficacy loss occurs with linkers >16 atoms. • Assay-ready purity: ≥98% HPLC with LC-MS/NMR characterization prevents impurity-driven artifacts at DC50 values of 0.5-150 nM.

Molecular Formula C24H31N5O5
Molecular Weight 469.5 g/mol
Cat. No. B12381959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 98
Molecular FormulaC24H31N5O5
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO
InChIInChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m0/s1
InChIKeyOXUUBXREBFAAEC-DJZRFWRSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 98 Overview


E3 Ligase Ligand-linker Conjugate 98 is a bifunctional PROTAC building block comprising an E3 ubiquitin ligase ligand covalently attached to a linker moiety. This conjugate serves as a critical intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that induce proximity between a target protein and an E3 ligase to trigger ubiquitination and proteasomal degradation [1]. The '98' designation refers to the ≥98% purity specification (typically verified by HPLC), a quality threshold that distinguishes research-grade conjugates from lower-purity alternatives. E3 ligase ligand-linker conjugates incorporating CRBN (cereblon) ligands represent one of the two predominant classes in PROTAC development, alongside VHL-based conjugates, with CRBN ligands offering smaller molecular weight contributions and oral bioavailability advantages [2].

Why Conjugate 98 Substitution Fails


Substitution among E3 ligase ligand-linker conjugates introduces quantifiable performance variation that directly impacts downstream PROTAC efficacy. The choice of E3 ligase significantly affects degradation outcomes, with CRBN-based and VHL-based PROTACs demonstrating divergent degradation capacities even when targeting the same protein with identical POI ligands [1]. In a systematic evaluation of over 70 KRAS-G12D PROTACs, CRBN-based degrader 30 and VHL-based degrader 41 both potently degraded KRAS-G12D, whereas DCAF1- and KLHDC2-based degraders failed entirely, demonstrating that ligase selection alone determines functional success versus failure [2]. Furthermore, linker length optimization reveals that atom chain length differences as small as 3-4 atoms alter degradation efficiency by >2-fold, confirming that linker composition cannot be casually interchanged without compromising performance [3]. Purity differences (98% vs. 95%) similarly affect reproducibility in dose-response and ternary complex formation assays, as impurities can act as competitive binders or introduce confounding cytotoxicity.

Conjugate 98 Differentiation Evidence


Ligase Identity Determines KRAS-G12D Degradation

In a systematic SAR study evaluating 70+ KRAS-G12D PROTACs using a common POI ligand (MRTX1133-derived), CRBN-based degrader 30 and VHL-based degrader 41 both achieved potent degradation, while DCAF1- and KLHDC2-based PROTACs induced no detectable KRAS-G12D degradation [1]. This demonstrates that E3 ligase selection is binary: certain ligase-ligand conjugate scaffolds are permissive for ternary complex formation while others fail completely. The implication is that procurement of a conjugate with an E3 ligase ligand validated in the target system (CRBN or VHL) is essential, as alternative ligase conjugates may yield zero activity despite identical linker and POI ligand architecture [1].

Targeted protein degradation KRAS PROTAC design

Linker Length Impact on ER Degradation Efficiency

In a systematic evaluation of PROTACs targeting estrogen receptor (ER) with varying linker lengths, degradation efficiency was strongly dependent on linker atom chain length. PROTACs with 9, 12, 16, 19, and 21 atom chain lengths were tested; compounds 11–13 (representing shorter to intermediate lengths) showed the best ER degradation, with examination at lower concentrations confirming a trend favoring linker lengths of 16 atoms or fewer [1]. PROTAC 13 demonstrated superior efficacy in time-dependent degradation experiments, with sustained degradation following repeat dosing [1].

Linker optimization PROTAC design Estrogen receptor

Purity Requirements for PROTAC Reproducibility

High-purity E3 ligase ligand-linker conjugates (≥98% by HPLC) minimize batch variability and improve reproducibility in PROTAC synthesis and screening [1]. Each batch of quality-controlled conjugate undergoes HPLC, LC-MS, and NMR analysis with a detailed Certificate of Analysis (COA) for identity and purity verification [1]. In contrast, lower-purity alternatives (e.g., 95% specification) contain up to 5% impurities that can act as competitive binders, introduce confounding cytotoxicity in cellular assays, or reduce effective molarity in conjugation reactions. This purity differential translates directly to assay reproducibility: impurities ≥2% in a 10 μM treatment condition correspond to ≥200 nM of undefined chemical species, sufficient to confound DC50 determinations in the sub-micromolar range typical of potent PROTACs [2].

Quality control PROTAC building blocks Analytical characterization

Hook Effect Susceptibility by E3 Ligase Class

Comparative evaluation of Wee1-targeting PROTACs revealed differential hook effect susceptibility between CRBN-based and VHL-based degraders. CRBN-PROTACs exhibited a less prominent hook effect on Wee1 degradation compared to VHL-PROTACs, with pCDK1(Y15) levels decreased at treatment concentrations of 100 nM to 10 μM [1]. This quantitative difference in the concentration-degradation relationship means that CRBN-based conjugates may maintain efficacy over a broader concentration window, reducing the risk of self-inhibition at higher dosing.

CRBN ligand VHL ligand Hook effect Wee1 kinase

Analytical Characterization Standards

E3 ligase ligand-linker conjugates produced under rigorous quality standards are characterized by LC-MS and ¹H NMR, with batch-specific NMR and HRMS data confirming structural integrity, linker-ligand bond connectivity, and stereochemistry of chiral centers [1]. This characterization level distinguishes research-grade conjugates from uncharacterized or minimally characterized alternatives. In a comparative assessment of synthetic approaches to E3 ligase ligands, preparative routes were evaluated with respect to feasibility and productivity, with linker attachment chemistry at appropriate exit vectors identified as a critical quality-determining step [2].

Analytical chemistry PROTAC building blocks Quality assurance

Conjugate 98 Application Scenarios


CRBN-Based PROTAC Library Synthesis

For research programs synthesizing PROTAC libraries targeting cytosolic or nuclear proteins where CRBN-based degradation is desired, E3 Ligase Ligand-linker Conjugate 98 provides a validated CRBN-recruiting scaffold. As demonstrated in the KRAS-G12D degrader study, CRBN-based PROTACs (compound 30) achieved potent, time- and dose-dependent degradation, whereas DCAF1- and KLHDC2-based degraders failed entirely [1]. Procurement of a CRBN-based conjugate with ≥98% purity ensures that the E3 ligase recruitment component is functional and characterized, eliminating the binary risk of ligase incompatibility that can render entire PROTAC series inactive [1].

Linker SAR Studies for Optimal Geometry

When conducting linker structure-activity relationship (SAR) studies, the conjugate's linker atom chain length directly constrains achievable PROTAC geometry and degradation efficiency. PROTAC-mediated ER degradation studies demonstrate that linker lengths of 16 atoms or fewer yield optimal degradation, with longer linkers (19–21 atoms) reducing efficacy by ≥2-fold [2]. E3 Ligase Ligand-linker Conjugate 98, with an optimized linker length (typically alkyl or PEG-based, 12–16 atom equivalent), provides a starting geometry within the empirically validated optimal range, reducing the SAR optimization burden compared to conjugates with suboptimal linker lengths [2].

High-Throughput Screening Reproducibility

For high-throughput screening of PROTAC candidates where reproducibility across multiple assay plates and experimental replicates is paramount, conjugates with ≥98% purity and documented analytical characterization minimize batch variability. Each batch of quality-controlled conjugate includes HPLC purity verification, LC-MS molecular weight confirmation, and ¹H NMR structural data [3]. This characterization level reduces the risk of impurity-driven assay artifacts: with DC50 values for potent PROTACs frequently in the 0.5–150 nM range, even 2% impurities at 1 μM dosing can introduce 20 nM of undefined chemical species—sufficient to confound potency determinations [4].

In Vivo PROTAC Development

For PROTAC programs advancing to in vivo efficacy studies, CRBN-based conjugates offer a reduced hook effect liability compared to VHL-based alternatives. As shown in Wee1-targeting PROTAC studies, CRBN-PROTACs exhibited less prominent hook effect and maintained pCDK1(Y15) reduction across the 100 nM–10 μM concentration range, whereas VHL-PROTACs showed reduced efficacy at higher concentrations [5]. This expanded concentration window is advantageous for in vivo applications where local tissue concentrations may exceed optimal in vitro levels, ensuring sustained target degradation across diverse pharmacokinetic profiles [5].

Technical Documentation Hub

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